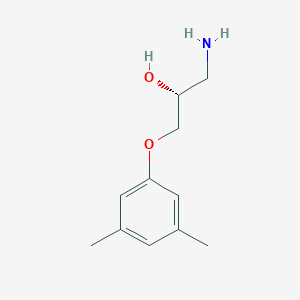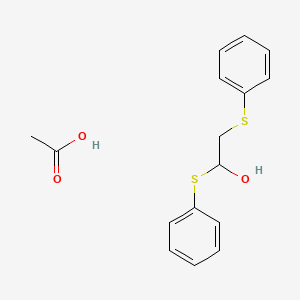
Acetic acid--1,2-bis(phenylsulfanyl)ethan-1-ol (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid–1,2-bis(phenylsulfanyl)ethan-1-ol (1/1) is an organic compound that features both acetic acid and ethan-1-ol functional groups, with phenylsulfanyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–1,2-bis(phenylsulfanyl)ethan-1-ol (1/1) typically involves the reaction of 1,2-bis(phenylsulfanyl)ethan-1-ol with acetic acid under controlled conditions. The reaction may require the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and cost-effectiveness. This could include continuous flow reactors and advanced purification techniques to ensure high-quality output.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid–1,2-bis(phenylsulfanyl)ethan-1-ol (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylsulfanyl groups to thiols.
Substitution: The phenylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Wissenschaftliche Forschungsanwendungen
Acetic acid–1,2-bis(phenylsulfanyl)ethan-1-ol (1/1) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of acetic acid–1,2-bis(phenylsulfanyl)ethan-1-ol (1/1) involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfanyl groups may play a role in modulating the compound’s activity by influencing its binding affinity and specificity. The pathways involved can include signal transduction and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-bis(phenylsulfanyl)ethan-1-ol: Lacks the acetic acid group but shares the phenylsulfanyl and ethan-1-ol structure.
Acetic acid–1,2-bis(phenylsulfanyl)ethane: Similar structure but without the hydroxyl group.
Uniqueness
Acetic acid–1,2-bis(phenylsulfanyl)ethan-1-ol (1/1) is unique due to the presence of both acetic acid and ethan-1-ol functional groups, along with phenylsulfanyl substituents. This combination of functional groups and substituents imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
61174-04-7 |
|---|---|
Molekularformel |
C16H18O3S2 |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
acetic acid;1,2-bis(phenylsulfanyl)ethanol |
InChI |
InChI=1S/C14H14OS2.C2H4O2/c15-14(17-13-9-5-2-6-10-13)11-16-12-7-3-1-4-8-12;1-2(3)4/h1-10,14-15H,11H2;1H3,(H,3,4) |
InChI-Schlüssel |
GPWZZAXKHGGWEB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C1=CC=C(C=C1)SCC(O)SC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


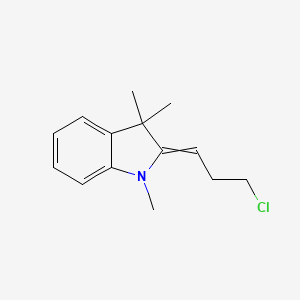
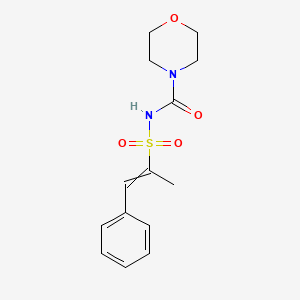
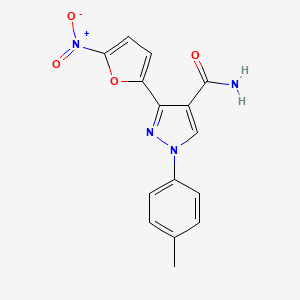

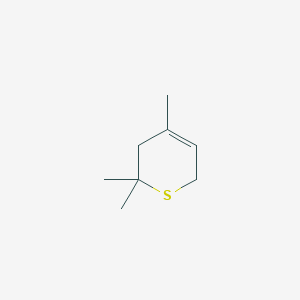
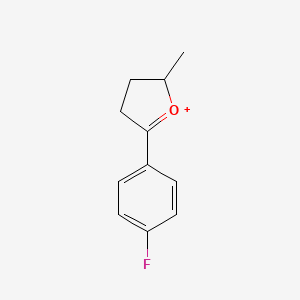
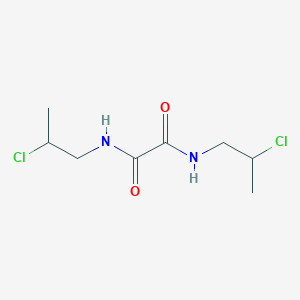
![2,4-Dichloro-1-{3-[(2,2-dichloroethenyl)oxy]-4-nitrophenoxy}benzene](/img/structure/B14588570.png)
![7-Azido-6-(methylsulfanyl)-5-thia-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14588578.png)
![Methyl [3-(1-hydroxyethyl)-2,2-dimethylcyclobutyl]acetate](/img/structure/B14588579.png)
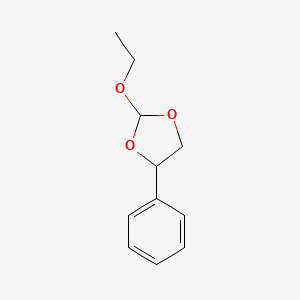
![1-[4-(4-Hydrazinyl-6-methyl-1,3,5-triazin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B14588609.png)

